molecular formula C7H13NO2 B151262 (2R,4R)-4-methylpiperidine-2-carboxylic acid CAS No. 74892-81-2

(2R,4R)-4-methylpiperidine-2-carboxylic acid

Cat. No. B151262
CAS RN: 74892-81-2
M. Wt: 143.18 g/mol
InChI Key: UQHCHLWYGMSPJC-PHDIDXHHSA-N
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Description

The compound (2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral piperidine derivative. Piperidine alkaloids are a class of compounds with a wide range of biological activities and are of significant interest in the field of medicinal chemistry. The stereochemistry of such compounds is crucial for their biological function.

Synthesis Analysis

The synthesis of chiral piperidine derivatives can be complex due to the need for creating specific stereochemistry. One approach to synthesizing chiral piperidine-related alkaloids involves the desymmetrization of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester using intramolecular iodocarbamation as a key step . Another method starts from S-glutamic acid to produce (4S,5S)-5-hydroxy-4-methylpiperidine-2-one, which is then transformed into various piperidine derivatives through a series of reactions including methylenation, hydroboration/oxidation, and Grignard addition . Additionally, chiral bicyclic 3-hydroxypiperidines can be synthesized from β-amino alcohols through a highly diastereoselective ring expansion, demonstrating the influence of stereogenic centers on diastereoselectivity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The stereochemistry at the 2 and 4 positions is particularly important for the biological activity of these compounds. The molecular structure can be confirmed through various spectroscopic methods, including NMR spectroscopy, which can distinguish between different rotamers and provide information on the stereochemistry of the compound .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The Dieckmann reaction is used to prepare 2,4-piperidinedione derivatives, which are valuable synthetic intermediates . The reactivity of these intermediates can be further explored through decarbomethoxylation and alkylation studies, expanding the range of possible derivatives and applications . The synthesis of N-carboxyanhydride derivatives of piperidine also highlights the versatility of these compounds in chemical reactions, such as spin labeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R,4R)-4-methylpiperidine-2-carboxylic acid and related derivatives are influenced by their molecular structure. The presence of chiral centers affects the compound's optical activity, which can be measured using polarimetry. The solubility, melting point, and boiling point of these compounds can vary depending on the substituents attached to the piperidine ring. The stability of these compounds under different conditions is also an important consideration for their practical applications.

Scientific Research Applications

Spin-Labeling and Structural Analysis

(2R,4R)-4-methylpiperidine-2-carboxylic acid, and its derivatives, are significant in biochemistry and material science. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (a derivative) is used as a nitroxide spin-labeled amino acid. It acts as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, aiding in structural analysis of biochemical compounds (Toniolo et al., 1998).

Synthesis of Derivatives

This compound is integral in synthesizing various derivatives. For example, it's used in the stereoselective synthesis of pipecolic acid derivatives, which are important in medicinal chemistry (Purkayastha et al., 2010). Similarly, optimizing its synthesis from (S)-1-phenylethanamine and ethyl 2-oxoacetate helps in reducing production costs, which is crucial for industrial-scale applications (Can, 2012).

Carbamate Formation in Aqueous Solutions

The study of carbamates in aqueous solutions involving 2-methylpiperidine, a related compound, has been conducted. This includes the formation of carbamates like 2-methylpiperidine-N-carboxylate, which shows stability in water. Such studies are important in understanding chemical equilibria and reaction dynamics (Mcgregor et al., 2018).

Preparation and Reactivity of Derivatives

The compound has been used in the preparation and structural determination of derivatives like 2,4piperidinedione-3-carboxylic acid methyl ester. This is significant in synthesizing natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).

Safety And Hazards

The safety data sheet for “(2R,4R)-4-methylpiperidine-2-carboxylic acid” indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

“(2R,4R)-4-methylpiperidine-2-carboxylic acid” is a key intermediate of argatroban, a novel thrombin inhibitor. Argatroban has high selectivity to zymoplasm and is used for the anticoagulant therapy of Ischemic Cerebral Infarction Patients with Acute. It has good market prospects .

properties

IUPAC Name

(2R,4R)-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCHLWYGMSPJC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415346
Record name (2R,4R)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-methylpiperidine-2-carboxylic acid

CAS RN

74874-06-9, 74892-81-2
Record name rel-(2R,4R)-4-Methyl-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74874-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4R)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Parker, M McCormick, DW Anderson… - … Process Research & …, 2017 - ACS Publications
Significant development and scale-up work was completed on the synthesis of an antibody drug conjugate payload based on the tubulysin natural products. This work included the …
Number of citations: 18 pubs.acs.org
C Davoine, A Pardo, L Pochet, M Fillet - Analytical Chemistry, 2021 - ACS Publications
Fragment-based lead discovery is a usual strategy in drug discovery to identify innovative lead compounds. The success of this approach strongly relies on the capacity to detect weak …
Number of citations: 7 pubs.acs.org

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